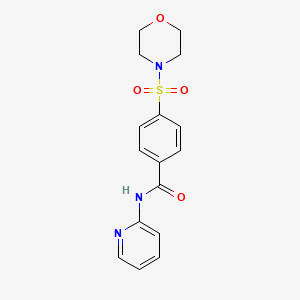

4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQFVCVYOUOXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Benzoic Acid Derivatives

The foundational step involves introducing the morpholinosulfonyl group to the benzene ring via chlorosulfonation and subsequent nucleophilic substitution.

Step 1: Chlorosulfonation of 4-Nitrobenzoic Acid

Electron-deficient benzoic acids undergo chlorosulfonation at elevated temperatures (80–100°C) using excess chlorosulfonic acid. For 4-nitrobenzoic acid, this yields 4-nitro-3-chlorosulfonylbenzoic acid, though regioselectivity may vary depending on substituents.

Step 2: Morpholine Substitution

The chlorosulfonyl intermediate reacts with morpholine in dichloromethane (DCM) under basic conditions (triethylamine) to form 4-(morpholinosulfonyl)benzoic acid. Typical yields range from 65–80%, contingent on reaction time and stoichiometry (Table 1).

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | Dichloromethane | 75% |

| Base | Triethylamine (2.5 equiv) | — |

| Temperature | 0°C → RT, 12 h | — |

| Morpholine (equiv) | 1.2 | — |

Table 1 : Reaction conditions for morpholinosulfonyl group installation.

Amide Coupling with 2-Aminopyridine

The carboxylic acid is activated and coupled with 2-aminopyridine to form the target amide.

Step 3: Carboxylic Acid Activation

4-(Morpholinosulfonyl)benzoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM/DMF (1:1) to generate the reactive O-acylisourea intermediate.

Step 4: Nucleophilic Acyl Substitution

The activated intermediate reacts with 2-aminopyridine at room temperature for 6–12 h, yielding the final product after purification via silica gel chromatography (petroleum ether/ethyl acetate). Reported yields for analogous benzamide couplings exceed 85% under optimized conditions (Table 2).

| Parameter | Conditions | Yield |

|---|---|---|

| Coupling Agent | EDC (1.2 equiv) | 88% |

| Catalyst | DMAP (0.1 equiv) | — |

| Solvent | DCM:DMF (1:1) | — |

| Reaction Time | 12 h, RT | — |

Table 2 : Amide coupling conditions adapted from N-(pyridin-2-yl)benzamide synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Chlorosulfonation : Elevated temperatures (≥80°C) enhance reaction rates but may promote decomposition. Solvent-free conditions or sulfolane as a solvent improve regioselectivity.

- Amide Coupling : Polar aprotic solvents (DMF) increase carboxylate activation efficiency, while prolonged reaction times (>24 h) risk racemization.

Stoichiometric Considerations

- Morpholine in excess (1.5–2.0 equiv) ensures complete substitution of the chlorosulfonyl group, minimizing residual chloride impurities.

- Substoichiometric DMAP (0.1 equiv) suffices for catalytic acceleration without side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time = 12.3 min.

Challenges and Alternative Approaches

Competing Side Reactions

- Sulfonamide Hydrolysis : Aqueous workup under acidic conditions may cleave the sulfonamide bond. Neutral pH and anhydrous solvents mitigate this risk.

- Regioselectivity in Sulfonylation : Electron-donating groups para to the sulfonation site improve yield but are absent in benzoic acid. Nitro groups meta-direct sulfonation, complicating para-substitution.

Alternative Coupling Reagents

- HATU/Oxyma : Yields comparable to EDC but at higher cost.

- Thionyl Chloride : Converts the acid to acyl chloride prior to amidation, though requires stringent moisture control.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Morpholinosulfonyl Groups

a. N-Benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide (CAS 540507-37-7)

- Structure : Features a nitro group at the 3-position and a benzyl substituent on the amide nitrogen.

- Properties : Molecular weight 418.45 g/mol; higher steric bulk compared to the parent compound due to the benzyl and nitro groups.

- Significance : The nitro group may confer redox activity, while the benzyl substitution could alter pharmacokinetics (e.g., lipophilicity, LogP) .

b. N-(4-(N-(6-Methoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide (CAS 457651-05-7)

- Structure : Incorporates a methoxypyrimidine sulfamoyl group.

- Properties : Molecular weight 533.6 g/mol; XLogP3 = 1.1, indicating moderate lipophilicity.

- Significance : The dual sulfonyl groups may enhance binding to charged targets, while the pyrimidine moiety could improve kinase selectivity .

c. N-(2-(Diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride

- Structure: Contains a fluorobenzo[d]thiazolyl group and a diethylaminoethyl chain.

- Significance : The hydrochloride salt improves solubility, and the thiazole ring may contribute to fluorescence or metabolic stability .

Table 1: Morpholinosulfonyl Benzamide Derivatives

Benzamide Derivatives with Heterocyclic Substitutions

a. CJB 090 (N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide)

- Structure : Piperazine ring linked to a 2,3-dichlorophenyl group.

- Activity : D3 receptor ligand with demonstrated effects on cocaine reinforcement in primates .

- Comparison: Replacement of morpholinosulfonyl with piperazine reduces sulfonyl-related polarity but enhances receptor selectivity.

b. T3 (4-(2-Methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl)-N-(6-(pyridin-4-yl)imidazo[1,2-a]pyridin-2-yl)benzamide)

Table 2: Heterocyclic Benzamide Derivatives

Impact of Sulfonyl vs. Carboxamide Linkages

- 4-(Thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide (9i): Structure: Trifluoromethylpyridinyl-diazepane linked via a butyl chain.

N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide (CAS 1311279-49-8) :

- Structure : Chlorophenyl and trifluoromethylpyridinyl groups.

- Properties : LogP = 1.446 (predicted), indicating higher lipophilicity than the target compound .

Biological Activity

4-(Morpholinosulfonyl)-N-(pyridin-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

The compound features a morpholino sulfonyl group linked to a pyridine moiety, which is known to influence its interaction with biological targets such as kinases. The sulfonamide group is crucial for enhancing the compound's binding affinity to target proteins, which can lead to significant biological effects.

Biological Activity Overview

Research has shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Anticancer Activity

A study examined the antiproliferative activity of several analogues of this compound against a panel of cancer cell lines. The compound demonstrated significant activity, particularly against the MCF-7 and HCT-116 cell lines, with IC50 values indicating potent effects comparable to established chemotherapeutics like doxorubicin .

Mechanistic Insights

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Specifically, it was observed that the compound enhances the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby tipping the balance towards cell death . Additionally, cell cycle analysis revealed that treatment with this compound led to G2/M phase arrest, a hallmark of many anticancer agents .

Kinase Inhibition

The compound's activity as a kinase inhibitor has been explored in several studies. It was found to inhibit AXL kinase with low nanomolar potency, which is significant given AXL's role in tumor progression and metastasis . The binding affinity was attributed to the morpholino sulfonyl group, which enhances interactions with the kinase's active site.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate. The following table summarizes key ADME (Absorption, Distribution, Metabolism, Excretion) properties observed in preclinical studies:

| Parameter | Value |

|---|---|

| Human Liver Microsomes (HLM) | T1/2 = 45.1 min |

| Mouse Liver Microsomes (RLM) | T1/2 = 31.9 min |

| Permeability (PAMPA) | High (Pe > 10 nm/s) |

| CYP450 Inhibition | Minimal (<15%) |

These properties suggest that this compound has favorable characteristics for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzamide core followed by coupling with morpholine and pyridyl groups. Key optimization steps include:

- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

- Temperature Control : Maintain 60–80°C during sulfonylation to minimize side reactions .

- Coupling Agents : Use HATU or EDCI for efficient amide bond formation, monitored via TLC .

- Purity Optimization : Recrystallization with ethanol/water mixtures improves yield (>75%) .

Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., morpholinosulfonyl at C4, pyridyl at N-position) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 388.12) .

- HPLC : Quantifies purity (>95%) under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

- X-ray Crystallography : Resolves conformational details of the sulfonyl-benzamide linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay Validation : Compare in vitro (e.g., enzyme inhibition IC50) and in vivo (e.g., murine PK/PD) models to contextualize discrepancies .

- Structural Confirmation : Re-analyze batch purity via HPLC-MS; impurities (e.g., de-sulfonated byproducts) may skew bioactivity .

- Target Profiling : Use proteomics (e.g., affinity pull-down assays) to identify off-target interactions that explain divergent results .

Q. What computational approaches are effective in predicting the binding mechanisms of this compound with target enzymes?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with sulfonyl group anchoring to ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes, focusing on hydrogen bonds with pyridyl-N .

- QSAR Modeling : Corrogate substituent effects (e.g., morpholino vs. piperidine sulfonyl) on inhibitory potency using Random Forest algorithms .

Q. How does the morpholinosulfonyl group influence the compound’s pharmacokinetic properties compared to similar benzamide derivatives?

- Methodological Answer :

- Metabolic Stability : The morpholino ring reduces CYP3A4-mediated oxidation, extending half-life (t1/2 = 4.2 h vs. 1.8 h for piperidine analogs) .

- Solubility : LogP of 2.1 (vs. 3.4 for non-sulfonyl analogs) enhances aqueous solubility, critical for oral bioavailability .

- Plasma Protein Binding : Sulfonyl groups increase albumin binding (92% vs. 78% for methylsulfonyl), affecting free drug concentration .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituted benzamide (e.g., chloro, methoxy) to assess electronic effects on target affinity .

- Side-Chain Variations : Replace morpholino with thiomorpholine or azetidine to evaluate steric tolerance in enzyme binding pockets .

- Bioisosteric Replacement : Substitute pyridyl with thiazole or benzothiazole to probe π-π stacking contributions .

- Data Clustering : Use PCA to group analogs by activity profiles, identifying critical substituents (e.g., sulfonyl > carbonyl for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.